molecular formula C10H11Cl2N B3143759 Cyclopropyl(3,4-dichlorophenyl)methanamine CAS No. 535926-61-5

Cyclopropyl(3,4-dichlorophenyl)methanamine

Cat. No.: B3143759
CAS No.: 535926-61-5
M. Wt: 216.1 g/mol
InChI Key: BCQBDKWNINNFAX-UHFFFAOYSA-N
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Description

Cyclopropyl(3,4-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.1 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by the presence of a cyclopropyl group attached to a 3,4-dichlorophenyl ring, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3,4-dichlorophenyl)methanamine typically involves the reaction of cyclopropylamine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BenchChem provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3,4-dichlorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(3,4-dichlorophenyl)ketone, while reduction may produce cyclopropyl(3,4-dichlorophenyl)methanol.

Scientific Research Applications

Cyclopropyl(3,4-dichlorophenyl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(3,4-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(3,4-dichlorophenyl)methanamine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

cyclopropyl-(3,4-dichlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQBDKWNINNFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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